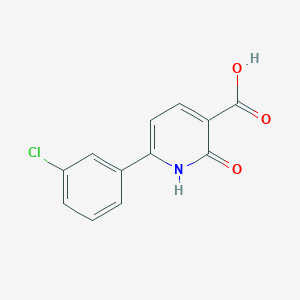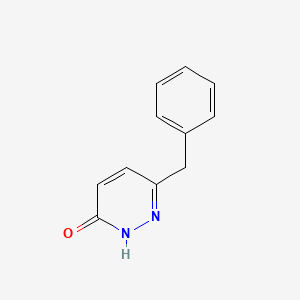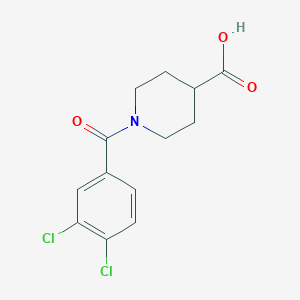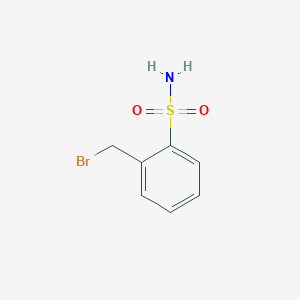
2-(溴甲基)苯磺酰胺
描述
2-(Bromomethyl)benzenesulfonamide (abbreviated as 2-BMBS) is an organosulfonamide compound that has been studied in various scientific research applications. It is a colorless solid that is soluble in water and soluble in organic solvents. 2-BMBS is a derivative of benzenesulfonamide and is used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions.
科学研究应用
1. 固相合成与化学转化
由固定的一级胺和硝基苯磺酰氯衍生的聚合物负载的苯磺酰胺,是各种化学转化中的关键中间体。这些包括重排以产生各种特权支架。这种方法展示了 2-(溴甲基)苯磺酰胺在固相合成中的应用及其在创造结构多样的化学实体中的作用 (Fülöpová & Soural, 2015).
2. 光动力疗法中的光敏剂
苯磺酰胺衍生物用于合成具有高单线态氧量子产率的锌酞菁化合物。由于其优异的光物理性质,这些化合物显示出作为光动力疗法中的 II 型光敏剂的潜力,特别是用于癌症治疗 (Pişkin, Canpolat, & Öztürk, 2020).
3. 不对称烷基化反应中的催化活性
当作为季铵化试剂制备的各种 4-(溴甲基)苯磺酰胺与辛可尼丁反应时,产生了辛可尼定盐。这些盐表现出高度的对映选择性催化活性,特别是在不对称苄基化反应中。这说明了苯磺酰胺衍生物在提高有机合成中的对映选择性中的作用 (Itsuno, Yamamoto, & Takata, 2014).
4. 碳酸酐酶抑制
苯磺酰胺衍生物已被合成并测试了它们对人碳酸酐酶同工酶的抑制作用。它们已显示出有效的抑制作用,这对于各种疾病的治疗应用具有重要意义 (Gul et al., 2016).
作用机制
Target of Action
It is known to be used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound may participate in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gi absorption and is a cyp1a2 inhibitor .
Result of Action
In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(Bromomethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between 2-(Bromomethyl)benzenesulfonamide and carbonic anhydrase IX involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of its activity. This inhibition can disrupt the pH regulation in tumor cells, making it a potential anticancer agent .
Cellular Effects
The effects of 2-(Bromomethyl)benzenesulfonamide on various types of cells and cellular processes are profound. In cancer cells, particularly in triple-negative breast cancer cell lines such as MDA-MB-231, 2-(Bromomethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death . This compound affects cell signaling pathways by inhibiting carbonic anhydrase IX, leading to changes in gene expression and cellular metabolism. The disruption of pH regulation in cancer cells can result in decreased cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)benzenesulfonamide exerts its effects primarily through the inhibition of carbonic anhydrase IX. The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions and protons, disrupting the pH balance within the cell . Additionally, 2-(Bromomethyl)benzenesulfonamide may interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to 2-(Bromomethyl)benzenesulfonamide can lead to sustained inhibition of carbonic anhydrase IX and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase IX without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Careful dosage optimization is necessary to maximize the efficacy and minimize the toxicity of 2-(Bromomethyl)benzenesulfonamide in animal models .
Metabolic Pathways
2-(Bromomethyl)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX. The inhibition of this enzyme affects the metabolic flux of bicarbonate and proton production, leading to alterations in cellular metabolism . Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of various metabolites .
Transport and Distribution
Within cells and tissues, 2-(Bromomethyl)benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in tissues where carbonic anhydrase IX is overexpressed, such as in certain tumors . This selective accumulation enhances its therapeutic potential by targeting cancer cells while minimizing effects on normal tissues . The transport and distribution mechanisms of 2-(Bromomethyl)benzenesulfonamide are critical for its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)benzenesulfonamide is primarily within the cytoplasm, where it interacts with carbonic anhydrase IX and other biomolecules . The compound may also localize to specific organelles, such as the mitochondria, where it can influence metabolic processes . The presence of targeting signals or post-translational modifications may direct 2-(Bromomethyl)benzenesulfonamide to these compartments, affecting its activity and function .
属性
IUPAC Name |
2-(bromomethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFJDMGZGXKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

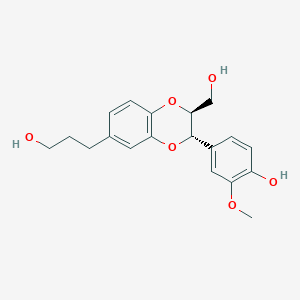
![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)
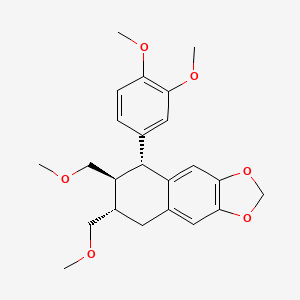
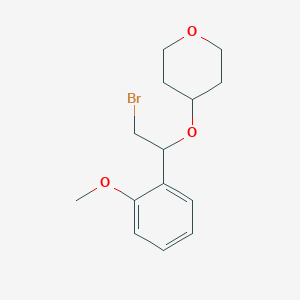
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)
![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
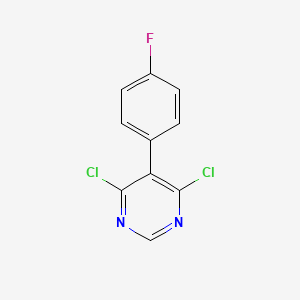
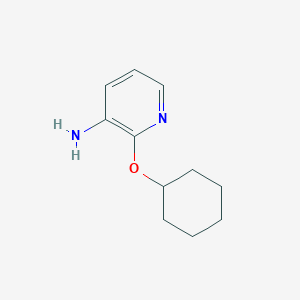
![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)
